![molecular formula C13H16F3NO B2626296 [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol CAS No. 681481-99-2](/img/structure/B2626296.png)
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol
描述
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxymethyl group
作用机制
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its target. For example, some piperidine derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors to produce their effects .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways, again depending on the specific compound and its target. For example, some piperidine derivatives might interfere with the synthesis of certain proteins, while others might affect cell signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can also vary greatly. Factors such as the compound’s chemical structure, its formulation, and the route of administration can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell growth, changes in cell signaling, and changes in the activity of certain enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperidine derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring or the phenyl ring.
科学研究应用
Chemistry: In chemistry, [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.
相似化合物的比较
[4-(Trifluoromethyl)phenyl]piperidine: This compound lacks the hydroxymethyl group but shares the trifluoromethylphenyl and piperidine core.
[1-(4-Methylphenyl)piperidin-4-yl]methanol: This compound has a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the hydroxymethyl group allows for additional functionalization and hydrogen bonding interactions.
属性
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCRHCFCXZCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681481-99-2 | |
| Record name | {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
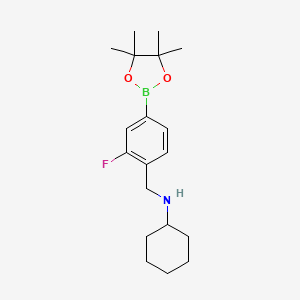
![1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2626214.png)
![N-(2-phenylethyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2626219.png)
![3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea](/img/structure/B2626221.png)

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)
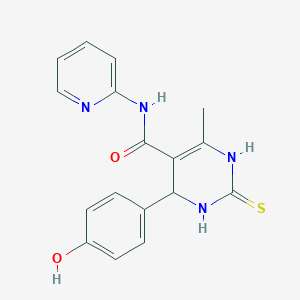
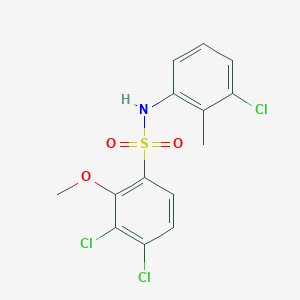
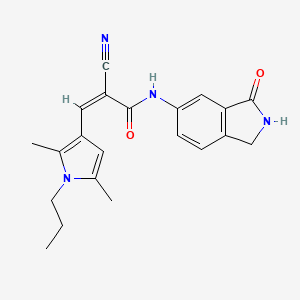
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)
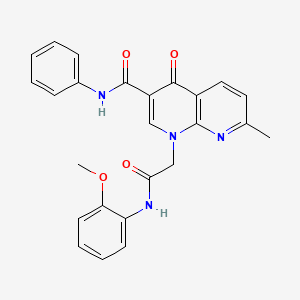

![1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2626235.png)
![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)
